molecular formula C8H16O B3053523 2,2,4,4-tetramethylcyclobutan-1-ol CAS No. 54267-72-0

2,2,4,4-tetramethylcyclobutan-1-ol

Cat. No.: B3053523
CAS No.: 54267-72-0
M. Wt: 128.21 g/mol
InChI Key: MNQXFRIDDHPSJP-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclobutanol derivative characterized by the presence of four methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol typically involves the reduction of 2,2,4,4-tetramethylcyclobutanone. One common method includes the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Various reagents depending on the desired functional group

Major Products Formed

    Oxidation: 2,2,4,4-Tetramethylcyclobutanone

    Reduction: this compound

    Substitution: Products depend on the substituent introduced

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a single hydroxyl group.

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQXFRIDDHPSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481239
Record name Cyclobutanol, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54267-72-0
Record name Cyclobutanol, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 2
2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 3
2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 4
2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 5
2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 6
2,2,4,4-tetramethylcyclobutan-1-ol

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